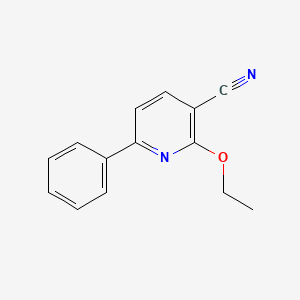

2-Ethoxy-6-phenylpyridine-3-carbonitrile

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. semanticscholar.org Its derivatives are integral to numerous vitamins, such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and alkaloids. researchgate.net The pyridine ring's unique electronic properties, including its basicity and ability to engage in hydrogen bonding, make it a privileged scaffold in drug design. researchgate.net Consequently, pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. journalijar.com The prevalence of this heterocycle is underscored by its presence in a significant number of FDA-approved drugs, highlighting its enduring importance in medicinal chemistry. semanticscholar.org

Overview of Nitrile-Substituted Heterocycles in Contemporary Research

The introduction of a nitrile (-C≡N) group into a heterocyclic framework can significantly modulate the molecule's physicochemical and biological properties. Nitrile-substituted heterocycles are of considerable interest in modern research due to the nitrile group's ability to act as a versatile synthetic handle, a potent electron-withdrawing group, and a bioisostere for other functional groups. researchgate.net This functional group is a key component in various pharmaceuticals and is increasingly studied for its role in the development of novel materials. researchgate.net The reactivity of the nitrile group allows for its conversion into other functionalities, providing a gateway to a diverse range of chemical entities.

Rationalization for Research on 2-Ethoxy-6-phenylpyridine-3-carbonitrile

The specific compound, this compound, combines the key structural features of a pyridine ring, a nitrile group, an ethoxy substituent, and a phenyl group. This unique combination of functionalities warrants a detailed investigation for several reasons. The pyridine-3-carbonitrile (B1148548) core is recognized as a bioisostere of nicotinate (B505614) analogs, which are known for their vasodilatory properties. researchgate.net The presence of an ethoxy group at the 2-position and a phenyl group at the 6-position can influence the compound's lipophilicity, steric profile, and electronic distribution, potentially leading to novel biological activities. Research into analogous 2-alkoxy-6-arylpyridine-3-carbonitriles has indicated their potential as vasodilating agents, providing a strong rationale for the focused study of this particular derivative. researchgate.netnih.gov

Scope and Objectives of the Academic Investigation

This article aims to provide a comprehensive overview of the available scientific knowledge pertaining exclusively to this compound. The primary objectives are to:

Detail the synthetic methodologies applicable to its preparation.

Characterize its known physical and spectroscopic properties.

Discuss its molecular structure based on available data and analogous compounds.

Explore its chemical reactivity and potential for further functionalization.

Summarize any reported or potential applications based on its structural features.

This investigation will be strictly limited to the specified compound, drawing upon published research to construct a detailed and scientifically accurate profile.

Detailed Research Findings on this compound

While dedicated, in-depth studies solely on this compound are limited, a collective analysis of broader research on related compounds allows for the compilation of its key characteristics.

Synthesis and Physical Properties

The synthesis of this compound has been reported as part of a broader synthetic effort, with a noted yield of 67% and a melting point of 209-211 °C. core.ac.uk Another source reports a melting point of 205 °C with a yield of 80%. journalijar.com A general synthetic route to analogous 2-alkoxy-pyridine-3-carbonitrile derivatives involves the condensation of an appropriate ylidenemalononitrile with an aromatic ketone in the presence of a sodium alkoxide. semanticscholar.orgnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O | Calculated |

| Melting Point | 209-211 °C | core.ac.uk |

| Melting Point | 205 °C | journalijar.com |

| Yield | 67% | core.ac.uk |

| Yield | 80% | journalijar.com |

Spectroscopic Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3068 | C-H stretching of aromatic ring | core.ac.uk |

| 2956 | C-H asymmetrical stretching of CH₃ and CH₂ group | core.ac.uk |

| 2872 | C-H symmetrical stretching of CH₃ and CH₂ group | core.ac.uk |

| 2224 | C≡N stretching of nitrile group | journalijar.com |

| 2214 | C≡N stretching of nitrile group | core.ac.uk |

| 1529 & 1481 | C=C stretching of aromatic ring | core.ac.uk |

Structure

2D Structure

Properties

CAS No. |

190579-88-5 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-ethoxy-6-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C14H12N2O/c1-2-17-14-12(10-15)8-9-13(16-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 |

InChI Key |

AGZSZMWKOMFIPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Historical Perspective on Pyridine (B92270) Ring Construction Approaches

The creation of the pyridine ring has a rich history, with several foundational methods still influencing modern synthesis. One of the earliest and most well-known is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgslideshare.net This method typically involves a multi-component reaction between a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.org

Other classical approaches include the Chichibabin synthesis, which uses condensation reactions of aldehydes, ketones, and ammonia at high temperatures and pressures, often in the gas phase. acsgcipr.orgijpsonline.com Historically, simple pyridines were also obtained by extraction from natural sources like coal tar. acsgcipr.orgslideshare.net Over the years, these foundational techniques have been modified and expanded upon, leading to the development of transition-metal-catalyzed cyclizations and various cycloaddition reactions to access functionalized pyridine derivatives. researchgate.netacsgcipr.orgbaranlab.org These historical methods laid the groundwork for the more efficient and versatile synthetic strategies employed today.

One-Pot Multicomponent Reaction Approaches for Pyridine Carbonitrile Synthesis

A prominent and highly effective strategy for synthesizing 2-alkoxy-6-arylpyridine-3-carbonitriles involves the one-pot condensation of a chalcone (B49325) (1,3-diaryl-2-propen-1-one), malononitrile (B47326), and an alkoxide. ekb.egresearchgate.net Chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between an appropriate aldehyde and ketone. researchgate.netresearchgate.net

In the subsequent pyridine synthesis, the reaction proceeds through a series of steps within the same reaction vessel. ekb.eg An enolate ion, generated from an aryl methyl ketone (a chalcone precursor), attacks the arylidene malononitrile (formed from the chalcone or its aldehyde precursor and malononitrile). ekb.eg This is followed by a nucleophilic attack of the alkoxide (e.g., sodium ethoxide) on the nitrile group, leading to cyclization and the formation of the final 2-alkoxypyridine product. ekb.eg A recent study detailed the synthesis of a series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides using this one-pot MCR methodology, starting from an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol (B145695). ekb.eg

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, recognized for its ability to dramatically reduce reaction times, increase product yields, and enhance the purity of products. nih.govbeilstein-journals.orgnih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to faster and more uniform heating compared to conventional methods. nih.govnih.gov

In the context of pyridine synthesis, microwave irradiation has been successfully applied to one-pot, multicomponent reactions. For example, a study designing novel pyridine derivatives demonstrated a significant improvement when using microwave assistance compared to conventional heating. The reaction time was reduced from several hours (6-9 hours) to mere minutes (5-7 minutes), with yields increasing from a range of 73-84% to 90-94%. nih.govacs.org This acceleration is a common feature in microwave-assisted protocols for various heterocyclic compounds, including quinazolinones and spiro heterocycles. nih.govnih.gov

The use of catalysts is central to many modern one-pot syntheses of pyridines, enabling reactions to proceed under milder conditions and with greater selectivity. rsc.org A wide array of catalysts, including metal catalysts, solid bases, and organocatalysts, have been employed. rsc.orgresearchgate.netgrowingscience.com For instance, silver catalysis has been used in domino reactions to produce fully substituted pyridines from isocyanides. rsc.org Similarly, copper-catalyzed reactions are common, facilitating oxidative coupling and other transformations. nih.govacs.org

Hydrotalcite, a solid base, has been used as a reusable and efficient catalyst for the one-pot synthesis of highly substituted pyridines. growingscience.com In some protocols, even simple bases like sodium hydroxide (B78521) or catalysts like acetic acid are sufficient to promote the multicomponent condensation. rsc.orgbeilstein-journals.org The choice of catalyst can be crucial for the reaction's success and can influence the product yield and reaction rate. nih.gov

Green chemistry principles are increasingly guiding the development of new synthetic methods. nih.govrasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acsgcipr.orgrasayanjournal.co.in One-pot multicomponent reactions are inherently greener than multi-step syntheses due to their atom economy and reduced solvent usage. ekb.eg

Further green advancements include performing reactions under solvent-free conditions or using environmentally benign solvents like water or ethanol. rasayanjournal.co.inresearchgate.net For example, a one-pot, four-component synthesis of tetraarylpyridines was successfully conducted in air under solvent-free conditions, with water as the only byproduct. acs.org Microwave-assisted synthesis is also considered a green technique as it reduces reaction times and energy consumption. nih.gov The use of reusable catalysts, such as solid-supported catalysts, further contributes to the sustainability of these synthetic protocols by simplifying product purification and reducing waste. rasayanjournal.co.ingrowingscience.com

Precursor Design and Optimization for High-Yield Production

Achieving high yields in the synthesis of complex molecules like 2-Ethoxy-6-phenylpyridine-3-carbonitrile is critically dependent on the careful design and optimization of the starting materials, or precursors. vcu.edu The structure of the precursors directly influences the reaction's efficiency and the final product's purity. For instance, in syntheses involving chalcones, the substituents on the aromatic rings of the chalcone can affect the reactivity and, consequently, the yield of the resulting pyridine. researchgate.net

Researchers have developed novel methods to improve the synthesis of key precursors, such as halo-substituted nicotinonitriles, by incorporating a dehydrating agent that prevents the dimerization of starting materials, leading to a significant increase in yield from 58% to 92%. vcu.edu Similarly, the design of specific 1,4-oxazinone precursors has been shown to create more reactive substrates for cycloaddition reactions, allowing for the synthesis of polysubstituted pyridines under milder conditions and with a broader range of reactants. nih.gov The use of purpose-built precursors, such as 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide for creating more complex pyridine-based compounds, is another strategy to ensure efficient and targeted synthesis. acs.org This optimization at the precursor level is essential for cost-effective and scalable production, particularly in pharmaceutical manufacturing. vcu.edu

Mechanistic Insights into the Cyclization Pathways

The formation of the pyridine ring in the synthesis of this compound proceeds through a series of well-understood reaction intermediates. In the context of the one-pot Guareschi-Thorpe type synthesis, the reaction is initiated by a Michael addition of the active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), to the α,β-unsaturated ketone (chalcone). This addition is typically catalyzed by a base, which can be the ammonium acetate itself or another added base.

Following the initial Michael addition, the resulting adduct undergoes a cyclization reaction. The nitrogen from the ammonia source attacks one of the carbonyl groups, leading to the formation of a dihydropyridine intermediate. Subsequent dehydration and aromatization, often facilitated by the reaction conditions or an oxidizing agent present in situ, lead to the formation of the stable pyridine ring. rsc.orgnih.gov Mechanistic studies on similar systems have shown that the reaction can proceed through the in-situ formation of cyanoacetamide from ethyl cyanoacetate and ammonium carbonate, which then acts as the key intermediate in the cyclization process. rsc.orgnih.govrsc.org

In the stepwise synthesis, the initial reaction between the chalcone and malononitrile under basic conditions also proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the more stable 2-pyridone ring. The subsequent O-ethylation of the 2-pyridone is a nucleophilic substitution reaction. The pyridone, in its hydroxypyridine tautomeric form, is deprotonated by a base to form a pyridinolate anion. This anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The regioselectivity of this alkylation is highly dependent on the reaction conditions. nih.gov

Advanced Synthetic Techniques and Reaction Condition Optimization

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters. These include temperature, pressure, catalyst loading, and the choice of solvent.

The reaction temperature plays a crucial role in both the rate and selectivity of the pyridine ring formation. For the one-pot synthesis, refluxing conditions are often employed to drive the reaction to completion, particularly the dehydration and aromatization steps. fayoum.edu.eg However, excessively high temperatures can lead to the formation of side products and decomposition. The pressure is typically atmospheric, although in some cases, sealed-tube reactions might be used to prevent the loss of volatile reactants or solvents, which can be particularly relevant when using low-boiling point solvents or when trying to push sluggish reactions to completion.

The table below summarizes the general effect of temperature on the synthesis of substituted pyridines.

| Temperature Range | Expected Outcome |

| Room Temperature | Slow or no reaction for ring formation. May be suitable for O-alkylation step. |

| 50-80 °C | Moderate reaction rates, often a good starting point for optimization. nih.gov |

| > 100 °C (Reflux) | Increased reaction rates, promotes dehydration and aromatization. Potential for side reactions. fayoum.edu.eg |

The choice of catalyst and its loading are critical for the efficiency of the synthesis. In the Guareschi-Thorpe type reaction, ammonium acetate often serves as both the nitrogen source and a catalyst. rsc.orgfayoum.edu.eg The use of an optimal amount is necessary; insufficient amounts can lead to low yields, while an excess may not provide significant benefits and can complicate purification. In some variations, other catalysts like piperidine (B6355638) or other bases are used to promote the initial Michael addition. researchgate.net

The solvent has a profound impact on the reaction, influencing the solubility of reactants, the reaction rate, and in the case of O-alkylation, the regioselectivity. For the pyridine ring formation, polar protic solvents like ethanol are commonly used as they can solvate the ionic intermediates and participate in the proton transfer steps. royalsocietypublishing.orglp.edu.ua In the O-alkylation of the pyridone intermediate, the choice of solvent can dictate the N- versus O-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile (B52724) often favor O-alkylation. nih.gov

The following table outlines the influence of different solvents on the synthesis.

| Solvent | Type | General Application |

| Ethanol | Polar Protic | Favors pyridine ring formation. lp.edu.ua |

| Methanol | Polar Protic | Similar to ethanol, can be used for ring formation. nih.gov |

| DMF | Polar Aprotic | Often used for O-alkylation, can favor this over N-alkylation. nih.gov |

| Acetonitrile | Polar Aprotic | Alternative for O-alkylation. nih.gov |

| Toluene | Non-polar | Can be used, sometimes in combination with a catalyst, for ring synthesis. |

The final stage of the synthesis involves the isolation and purification of the this compound. A common workup procedure involves quenching the reaction mixture, often with water, to precipitate the crude product. The solid can then be collected by filtration. lp.edu.ua

For purification, recrystallization is a widely used and effective technique for solid compounds. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the product. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. nih.gov Common solvents for the recrystallization of pyridine derivatives include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate-hexane. lp.edu.uagoogle.com

Column chromatography is another powerful purification method, particularly for removing impurities with similar solubility to the product or for separating mixtures from reactions that did not go to completion. orgsyn.orgyoutube.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity. google.com

The purity of the final product is typically assessed using techniques such as thin-layer chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the first and most direct evidence for the structure of 2-Ethoxy-6-phenylpyridine-3-carbonitrile.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ethoxy group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the phenyl and pyridine (B92270) rings will appear in the downfield region of the spectrum. Limited experimental data in DMSO-d₆ has identified a triplet at approximately 1.42 ppm, corresponding to the methyl protons of the ethoxy group. nih.gov

Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | ~1.4 | Triplet |

| CH₂ (ethoxy) | ~4.5 | Quartet |

| Pyridine-H | ~7.8 - 8.5 | Multiplet |

Note: The expected values are based on typical chemical shifts for similar structural motifs.

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~62 |

| C-CN | ~117 |

| Pyridine Ring Carbons | ~107 - 163 |

| Phenyl Ring Carbons | ~128 - 138 |

Note: The expected values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful methods for establishing atom connectivity and spatial relationships within a molecule, which are crucial for confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent protons on the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is instrumental in assigning the carbon signals in the ¹³C-NMR spectrum. For example, the triplet at ~1.4 ppm in the ¹H-NMR would correlate to the methyl carbon signal at ~15 ppm in the ¹³C-NMR.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methylene protons of the ethoxy group to the C-2 carbon of the pyridine ring.

Correlations from the pyridine and phenyl protons to various carbons in both ring systems, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is critical for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the protons of the ethoxy group and the proton at position 4 of the pyridine ring, providing information about the orientation of the ethoxy group.

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly important for identifying and characterizing polymorphs, which can have different physical properties. For related compounds like 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile, the existence of crystalline forms has been established, suggesting that ssNMR could be a valuable tool for studying the solid-state structure of this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₂N₂O), the theoretical exact mass can be calculated, and comparison with the experimental value from HRMS would confirm the molecular formula.

Calculated Exact Mass for C₁₄H₁₂N₂O

| Ion | Exact Mass |

|---|---|

| [M+H]⁺ | 225.1022 |

| [M+Na]⁺ | 247.0842 |

Fragmentation Pattern Analysis for Structural Information

In the mass spectrometer, molecules can fragment in predictable ways. Analyzing these fragmentation patterns provides valuable structural information. The fragmentation of pyridine derivatives often involves the cleavage of the pyridine ring and the loss of substituents. nih.gov For this compound, some expected fragmentation pathways would include:

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a rearrangement.

Loss of the phenyl group: The phenyl substituent could be lost as a phenyl radical (•C₆H₅).

Cleavage of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-6-phenylpyridine-3-carbonitrile |

| 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile |

| Ethene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in "this compound" by probing their characteristic vibrational frequencies.

The most prominent and diagnostically significant feature in the IR spectrum of "this compound" is the stretching vibration of the nitrile (C≡N) group. This functional group typically absorbs in a relatively uncongested region of the spectrum, making its identification straightforward. For derivatives of 2-alkoxypyridine-3-carbonitrile, the nitrile stretching frequency is consistently observed as a strong band in the range of 2213–2215 cm⁻¹. cdnsciencepub.comresearchgate.netpw.edu.pl This sharp, intense absorption is a definitive marker for the presence of the carbonitrile moiety in the molecule.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2200 | 2213 - 2215 cdnsciencepub.comresearchgate.netpw.edu.pl |

| Aromatic C-H | Stretching | 3100 - 3000 | ~3070 |

| Alkyl C-H | Asymmetric & Symmetric Stretching | 2990 - 2850 | 2956 & 2872 |

| Pyridine Ring | C=N/C=C Stretching | 1600 - 1430 | 1590 - 1448 elixirpublishers.com |

| Phenyl Ring | C=C Stretching | 1600 - 1450 | 1541 cdnsciencepub.compw.edu.pl |

| Ether (C-O-C) | Asymmetric Stretching | 1260 - 1200 | Not specified in results |

This table presents a summary of key IR absorption frequencies.

The IR spectrum of "this compound" also displays a series of absorptions characteristic of the pyridine and phenyl rings. The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. asianpubs.org For the ethoxy substituent, the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups appear around 2956 cm⁻¹ and 2872 cm⁻¹, respectively.

The C=C and C=N stretching vibrations within the pyridine ring give rise to strong absorptions in the 1600–1430 cm⁻¹ region. elixirpublishers.com Specifically, bands around 1590 cm⁻¹ and 1541 cm⁻¹ are attributed to these ring stretching modes. cdnsciencepub.compw.edu.pl In substituted pyridines, C-C stretching vibrations are also identified within this range. elixirpublishers.com The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, which are crucial for determining the substitution pattern, occur at lower frequencies.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While the specific crystal structure of "this compound" is not available in the search results, analysis of closely related compounds like "2-Ethoxy-4,6-diphenylpyridine-3-carbonitrile" and "2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile" offers significant insights into its likely structural features. cdnsciencepub.comelixirpublishers.com These analogous structures were solved using single-crystal X-ray diffraction, revealing that they crystallize with two independent molecules in the asymmetric unit. cdnsciencepub.comelixirpublishers.com The central pyridine ring in these molecules is not perfectly flat and can adopt a slight boat conformation. elixirpublishers.com The dihedral angles between the pyridine ring and the appended phenyl rings are a key structural parameter, indicating the degree of twist between these moieties. For instance, in "2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile," these dihedral angles vary between the two independent molecules in the asymmetric unit, with values around 14.55° and 39.14° for one molecule, and 26.86° and 41.82° for the other. cdnsciencepub.com

| Parameter | Value for 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile cdnsciencepub.com |

| Crystal System | Not specified |

| Space Group | Not specified |

| Molecules per Asymmetric Unit (Z') | 2 |

| Dihedral Angle (Pyridine - Phenyl 1) | 14.55 (13)° (Molecule A) / 26.86 (13)° (Molecule B) |

| Dihedral Angle (Pyridine - Phenyl 2) | 39.14 (12)° (Molecule A) / 41.82 (12)° (Molecule B) |

| π-π Stacking Centroid-Centroid Distances | 3.5056 (16) Å and 3.8569 (17) Å |

This table showcases crystallographic data from a closely related compound to infer structural properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within "this compound," providing information on its chromophoric system. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*).

For compounds containing phenyl and pyridine rings, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions. researchgate.net In similar acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties, multiple absorption bands are observed. mdpi.com These often include a band in the longer wavelength region (around 385–415 nm) attributed to an intramolecular charge transfer (ICT) transition, likely from the electron-rich ethoxy and phenyl groups to the electron-deficient cyanopyridine core. mdpi.com Additional bands at shorter wavelengths, often between 240 nm and 320 nm, are also characteristic of the π → π* transitions within the aromatic systems. researchgate.netmdpi.com The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* absorptions. researchgate.net The solvent environment can influence the position and intensity of these absorption bands.

| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) |

| Pi to Pi-star (π → π) | π → π | 240 - 320 |

| Intramolecular Charge Transfer (ICT) | HOMO → LUMO | 380 - 420 |

| n to Pi-star (n → π) | n → π | Often weak and can overlap with π → π* bands |

This table summarizes the expected electronic transitions for the title compound based on data from similar structures.

Advanced Analytical Chromatography Techniques (e.g., HPLC-UV, GC-MS)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of organic molecules like this compound. While specific experimental data for this exact compound is not widely published, this section outlines the expected methodologies and plausible results based on established scientific principles and data from structurally related compounds.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis

HPLC is a premier technique for the separation of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC method would be the most common approach. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The UV detector measures the absorbance of the compound as it elutes from the column. The chromophoric nature of the phenylpyridine core in this compound allows for sensitive detection. The phenyl and pyridine rings, along with the nitrile group, constitute a conjugated system that absorbs UV light. Based on data for similar structures like 2-phenylpyridine (B120327) and cyanopyridines, the maximum absorbance (λmax) is expected to be in the range of 250-280 nm.

A hypothetical set of HPLC-UV parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (λmax) | ~265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 4-6 minutes (highly dependent on exact conditions) |

This table represents a typical set of starting conditions for method development and is not based on published experimental data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. In the GC system, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its identification.

The molecular weight of this compound is 224.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 224. Key fragmentation pathways would likely involve the loss of the ethoxy group and rearrangements of the pyridine ring.

Plausible GC-MS Fragmentation of this compound:

A plausible fragmentation pattern for this compound under electron impact ionization is detailed below. The molecular ion ([M]+•) would be observed at m/z 224.

Loss of an ethyl radical (-C2H5): A significant fragmentation pathway would be the cleavage of the ethoxy group, leading to the loss of an ethyl radical (29 amu) to form a stable oxonium ion at m/z 195.

Loss of ethylene (B1197577) (-C2H4): Another common fragmentation for ethoxy compounds is the McLafferty rearrangement, leading to the loss of ethylene (28 amu) and the formation of a radical cation at m/z 196.

Loss of the ethoxy radical (-OC2H5): Cleavage of the C-O bond would result in the loss of an ethoxy radical (45 amu), generating a phenylpyridine cation at m/z 179.

Fragmentation of the phenylpyridine core: The core structure would also fragment, with characteristic losses such as HCN (27 amu) from the pyridine ring. The phenyl group (C6H5, 77 amu) would also be a prominent fragment.

A summary of the expected major fragments is provided in the following table.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 224 | [M]+• (Molecular Ion) |

| 196 | [M - C2H4]+• |

| 195 | [M - C2H5]+ |

| 179 | [M - OC2H5]+ |

| 152 | [C11H8N]+ (Phenylpyridine fragment) |

| 127 | [C9H7N]+ (Further fragmentation of the core) |

| 102 | [C6H4CN]+ (Cyanophenyl fragment) |

| 77 | [C6H5]+ (Phenyl radical cation) |

This table represents a hypothetical fragmentation pattern based on established mass spectrometry principles and is not derived from published experimental data for this specific compound.

Reaction Chemistry and Derivatization Studies of 2 Ethoxy 6 Phenylpyridine 3 Carbonitrile

Transformations Involving the Nitrile Group

The nitrile group at the C-3 position of 2-Ethoxy-6-phenylpyridine-3-carbonitrile is a key functional handle for a variety of chemical modifications, including hydrolysis, reduction, and complex cyclization reactions.

Hydrolysis Reactions

The hydrolysis of the nitrile moiety offers a direct pathway to corresponding amides and carboxylic acids. While specific studies on this compound are not detailed in the reviewed literature, the general reactivity of cyanopyridines suggests that this transformation can be achieved under controlled acidic or basic conditions. google.com For instance, continuous hydrolysis processes for various cyanopyridines have been developed to yield either the amide or the carboxylic acid, depending on the reaction parameters. google.com

The use of reagents like sodium perborate (B1237305) in a suitable solvent can facilitate the oxidative hydration of nitriles to amides under mild conditions. organic-chemistry.org This method is effective for a range of nitrogen heterocycles. organic-chemistry.org

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Amide | Water, Base (e.g., NaOH, Ammonia) | Controlled temperature (e.g., 100-130°C) | google.com |

| Carboxylic Acid | Water, Base (e.g., NaOH) | Higher base concentration, 50-80°C | google.com |

Reduction to Amines

The reduction of the nitrile group to a primary amine provides the corresponding aminomethylpyridine, a valuable building block for further synthesis. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, is a standard method for converting nitriles to primary amines. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org

Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperatures and pressures. chemguide.co.uk More specialized reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a wide array of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent(s) | Solvent | General Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reaction followed by aqueous/acidic workup | chemguide.co.uklibretexts.org |

| H₂ / Metal Catalyst | Ethanol (B145695), Methanol | Pd, Pt, or Ni catalyst; elevated T & P | chemguide.co.uk |

| Diisopropylaminoborane / cat. LiBH₄ | THF | Ambient or reflux temperatures | nih.gov |

Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyrrolopyridines, Thienopyridines)

The nitrile group, in conjunction with an adjacent functional group or a reactive site on the pyridine (B92270) ring, can participate in cyclization reactions to form fused heterocyclic systems like thienopyridines. A prevalent method for synthesizing thieno[2,3-b]pyridines is the Gewald reaction and its variations, which typically start from 2-aminothiophenes or involve the reaction of 2-chloro-3-cyanopyridines with sulfur-containing nucleophiles. researchgate.netresearchgate.net

For a substrate like this compound, direct cyclization to a thienopyridine would be challenging as the ethoxy group is a poor leaving group compared to a halogen. A plausible route would first involve the conversion of the 2-ethoxy group to a more reactive 2-thioxo (thione) or 2-chloro derivative. For example, 2-chloronicotinonitriles react with derivatives of thioglycolic acid to form intermediates that subsequently cyclize to the thieno[2,3-b]pyridine (B153569) core upon treatment with a base like sodium ethoxide. researchgate.netresearchgate.net Similarly, 3-cyanopyridine-2(1H)-thiones can be alkylated with α-halo ketones or other electrophiles, followed by an intramolecular cyclization to furnish the thieno[2,3-b]pyridine system. researchgate.net

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, although its basicity is lower than that of aliphatic amines. scripps.edu This reactivity can be harnessed for N-alkylation and N-oxide formation.

O-alkylation of related 2-pyridone systems to yield 2-ethoxy derivatives has been reported, indicating the feasibility of reactions at the oxygen/nitrogen position. nih.gov The reverse reaction, N-alkylation of the pyridine nitrogen in this compound, would form a pyridinium (B92312) salt.

A more common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This reaction enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution. scripps.edusemanticscholar.org A variety of oxidizing agents can be employed for this purpose. arkat-usa.org

Table 3: Reagents for Pyridine N-Oxide Formation

| Reagent | Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Standard oxidation conditions | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Common peracid for N-oxidation | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic system, high yields | arkat-usa.org |

Substitution Reactions on the Pyridine Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). pearson.comyoutube.com The position of substitution is directed by the existing functional groups. In this compound, the 2-ethoxy group is an activating, ortho-, para-director, while the 3-cyano group is a deactivating, meta-director. The combined influence of these groups would likely direct an incoming electrophile to the C-5 position, which is para to the activating ethoxy group and meta to the deactivating nitrile group.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group and strong activation from electron-withdrawing groups. While the ethoxy group is not an ideal leaving group, substitution could potentially be achieved under harsh conditions or by first converting it to a better leaving group like a sulfonate. The formation of the corresponding pyridine N-oxide significantly facilitates nucleophilic attack, particularly at the C-2 and C-6 positions. scripps.edusemanticscholar.org

Modifications of the Ethoxy Moiety

The ethoxy group at the C-2 position is relatively stable but can be cleaved under strongly acidic conditions. Ethers are generally cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubmasterorganicchemistry.comlibretexts.org This reaction proceeds via an Sₙ2 mechanism for primary alkyl groups like ethyl. The first step is the protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the ethyl group, leading to the formation of the corresponding 2-hydroxy-6-phenylpyridine-3-carbonitrile (which exists in tautomeric equilibrium with its 2-pyridone form) and ethyl halide. libretexts.org

This cleavage provides a route to 2-pyridone derivatives, which are themselves versatile intermediates for further functionalization. nih.gov

Derivatization at the Phenyl Substituent

The presence of a phenyl group at the 6-position of the this compound scaffold offers a valuable site for further molecular elaboration. Derivatization at this phenyl ring allows for the introduction of a wide array of functional groups, enabling the systematic modification of the compound's physicochemical properties. The reactivity of the phenyl ring is influenced by the electronic nature of the pyridinyl substituent. The pyridine ring, particularly with electron-withdrawing cyano and ethoxy groups, generally acts as a deactivating group, influencing the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the nitrogen atom of the pyridine ring can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, favoring substitution at the ortho positions of the phenyl ring.

Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution reactions on the phenyl ring of this compound are anticipated to be challenging due to the electron-withdrawing nature of the pyridinyl moiety. This deactivation suggests that forcing conditions may be required to achieve substitution. The pyridinyl group is expected to direct incoming electrophiles primarily to the meta positions of the phenyl ring, with some potential for para substitution depending on the reaction conditions and the specific electrophile.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. Due to the deactivating effect of the pyridinyl substituent, a mixture of nitric acid and sulfuric acid at elevated temperatures would likely be necessary. The primary products expected are the meta- and para-nitro derivatives.

Halogenation: Direct halogenation of the phenyl ring can be accomplished using elemental halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These reactions are expected to yield a mixture of halogenated isomers, with a preference for the meta and para positions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a more controlled and efficient means of functionalizing the phenyl ring. These reactions often proceed under milder conditions and offer greater regioselectivity compared to classical electrophilic substitutions. The pyridine nitrogen can act as a directing group, facilitating C-H activation at the ortho position of the phenyl ring.

C-H Arylation: Direct C-H arylation represents a powerful tool for forging new carbon-carbon bonds. Utilizing a palladium catalyst, often in conjunction with an oxidant and a suitable arylating agent (e.g., arylboronic acids or diaryliodonium salts), it is possible to introduce various aryl groups at the ortho position of the phenyl substituent. This transformation is driven by the formation of a palladacycle intermediate involving the pyridine nitrogen.

The table below summarizes potential derivatization reactions at the phenyl substituent of this compound, along with the expected major products.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄, heat | 2-Ethoxy-6-(3-nitrophenyl)pyridine-3-carbonitrile, 2-Ethoxy-6-(4-nitrophenyl)pyridine-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 2-Ethoxy-6-(3-bromophenyl)pyridine-3-carbonitrile, 2-Ethoxy-6-(4-bromophenyl)pyridine-3-carbonitrile |

| C-H Arylation | Arylboronic acid, Pd(OAc)₂, oxidant, heat | 2-Ethoxy-6-(2'-aryl-2-biphenylyl)pyridine-3-carbonitrile |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information on geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state of many-body systems. researchgate.netresearchgate.netinpressco.com It is particularly favored for its balance of accuracy and computational cost, making it suitable for organic molecules of moderate size. reddit.com DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For 2-ethoxy-6-phenylpyridine-3-carbonitrile, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G**. researchgate.netnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum total electronic energy.

The expected optimized geometric parameters for this compound, based on standard bond lengths and angles for similar chemical environments, are presented below.

Table 1: Predicted DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-C (Pyridine Ring) | ~1.39 - 1.40 Å |

| C-N (Pyridine Ring) | ~1.33 - 1.34 Å | |

| C-C (Phenyl Ring) | ~1.39 Å | |

| C-O (Ethoxy) | ~1.36 Å | |

| O-CH2 (Ethoxy) | ~1.43 Å | |

| C-C≡N (Nitrile) | ~1.44 Å | |

| C≡N (Nitrile) | ~1.15 Å | |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| N-C-C (Pyridine) | ~124° | |

| C-C-C (Pyridine) | ~118° - 120° | |

| C-O-C (Ethoxy) | ~118° |

Note: These are estimated values. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-31G level).*

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the electronic excited states of molecules. researchgate.netrsc.org It is used to calculate properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. researchgate.net This allows for the prediction of UV-Vis absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., π → π* or n → π*). researchgate.netrsc.org

For this compound, TD-DFT calculations, often performed on the DFT-optimized ground state geometry, would predict its photophysical characteristics. A study on the related compound 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile demonstrated that both the substituents and the solvent polarity significantly influence the electronic absorption spectra. africaresearchconnects.com It is expected that this compound would exhibit absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system of the phenyl and pyridine (B92270) rings. The ethoxy group (an electron-donating group) and the nitrile group (an electron-withdrawing group) would modulate the energies of these transitions.

Table 2: Predicted TD-DFT Electronic Transition Data for this compound

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S₀ → S₁ | ~300 - 350 | > 0.1 | HOMO → LUMO (π → π*) |

Note: These are hypothetical values based on similar aromatic systems. Actual values depend on the specific level of theory and solvent model used in the calculation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. mdpi.com

For this compound, MD simulations could reveal the flexibility of the ethoxy side chain and the rotational freedom of the phenyl group relative to the pyridine core. Such simulations on substituted pyridines and related heterocyclic systems have been used to explore conformational landscapes and the stability of different conformers. nih.govresearchgate.net The simulation would track the trajectories of all atoms over a set period (nanoseconds), allowing for the analysis of dihedral angle distributions and identifying the most populated conformational states. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net These regions are typically colored red and blue, respectively. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, due to their lone pairs of electrons. nih.gov The oxygen atom of the ethoxy group would also represent a region of negative potential. rsc.org Conversely, the hydrogen atoms of the phenyl and pyridine rings would be associated with regions of positive potential. rsc.org This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. malayajournal.org A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 | Electron-donating ability |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |

Note: These are estimated energy ranges based on calculations for similar heterocyclic compounds. malayajournal.orgrsc.org Specific values require DFT calculations.

In Silico Prediction of Biological Activity and Molecular Docking Studies

In silico methods are increasingly used in drug discovery to predict the biological activity of novel compounds and to study their interactions with protein targets. nih.govnih.gov Molecular docking is a key technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. nih.gov

The pyridine-3-carbonitrile (B1148548) scaffold is present in numerous compounds with demonstrated biological activity. For instance, derivatives of cyanopyridone and pyridopyrimidine have been identified as potent anticancer agents that inhibit key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Similarly, substituted pyridine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), another important anticancer target. researchgate.net

Given these precedents, it is plausible that this compound could be investigated as an inhibitor of such protein kinases. A molecular docking study would involve placing the 3D structure of the compound into the active site of a target protein (e.g., VEGFR-2, PDB ID: 1YWN). The simulation would predict the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts, and provide a binding affinity score (e.g., in kcal/mol). mdpi.comnih.gov These studies can guide the synthesis of more potent and selective analogs. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of a compound. nih.govnih.gov Properties such as lipophilicity (LogP), water solubility, and potential for crossing the blood-brain barrier can be calculated, providing an early indication of the compound's pharmacokinetic profile. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |

| 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

Ligand-Protein Interaction Prediction

Molecular docking simulations are employed to predict the binding mode and interactions of this compound with various protein targets. These predictions are crucial for understanding its potential mechanism of action. Studies on similar pyridine derivatives have highlighted key interactions within the active sites of enzymes like dihydrofolate reductase (DHFR).

For instance, the binding of dihydropyrimidine-5-carbonitrile derivatives to human DHFR (hDHFR) has been shown to involve interactions with essential amino acid residues such as Ile-7, Leu-22, Phe-31, Phe-34, Arg-70, and Val-115. mdpi.com The pyridine ring itself can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. nih.gov The nitrogen atom within the pyridine ring is known to be a key player in forming hydrogen bonds with protein residues. nih.gov

In the context of DHFR, the pteridine (B1203161) ring of native ligands typically forms crucial interactions. Substituted pyridine derivatives, like this compound, are designed to mimic these interactions. The phenyl and ethoxy groups of the compound are expected to form hydrophobic interactions with non-polar residues in the active site, while the carbonitrile group may engage in hydrogen bonding or other polar interactions. mdpi.comnih.gov For example, in related compounds, the nitrile group has been observed to enhance binding affinity through water-mediated hydrogen bonds with residues like Asn64 and Ser59 in hDHFR. mdpi.com

Binding Affinity Calculations to Specific Protein Targets (e.g., DHFR, HT-hTS)

Binding affinity, often expressed as a docking score or binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target protein. Lower, more negative values typically indicate a stronger and more favorable interaction. Computational studies on pyridine-3-carbonitrile derivatives have provided insights into their potential binding affinities for targets like Dihydrofolate Reductase (DHFR) and human Thymidylate Synthase (hTS).

A molecular docking study on a series of pyridine-3-carbonitrile derivatives investigated their binding to the active sites of both DHFR and hTS. One closely related analog, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile, exhibited a strong binding affinity for DHFR with a calculated binding energy of -8.06 Kcal/mol. nih.gov Another derivative from the same study, 2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile, showed a binding affinity of -4.17 Kcal/mol towards HT-hTS. nih.gov

These values suggest that pyridine-3-carbonitrile scaffolds can effectively bind to these important anticancer targets. The variations in binding affinity among different derivatives highlight the influence of substituents on the pyridine ring. For instance, the presence of a phenyl group at the 6-position has been noted to sometimes negatively impact binding in the active site of P. falciparum DHFR, suggesting that the steric and electronic properties of substituents are critical for optimal interaction. nih.gov

The following table summarizes the predicted binding affinities of representative pyridine-3-carbonitrile derivatives with DHFR and HT-hTS based on available literature.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | DHFR | -8.06 nih.gov |

| 2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile | HT-hTS | -4.17 nih.gov |

| 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile | hDHFR | -8.34 mdpi.com |

| 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | hDHFR | -8.58 mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to pyridine derivatives to predict various properties, including their biological activity.

QSPR studies on pyridine derivatives often utilize a range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. The goal is to identify which of these structural features are most influential in determining a particular property.

For example, a study on the antiproliferative activity of various pyridine derivatives found that the presence and position of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, enhanced their anticancer effects. Conversely, the presence of bulky groups or halogen atoms tended to decrease activity. This suggests that both electronic and steric factors play a significant role in the biological activity of these compounds.

In the case of this compound, a QSPR model would aim to correlate descriptors representing its ethoxy, phenyl, and carbonitrile substituents with a specific property of interest. The electrophilicity of the pyridine ring, influenced by its substituents, is a key factor that can be quantified and used in QSPR models. Studies on related aromatic nitriles have shown that electrophilicity is correlated with their reactivity and potential for forming covalent adducts. nih.gov By developing robust QSPR models, it becomes possible to predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics.

Biological Activity Studies in Vitro and in Silico Focus

In Vitro Screening for Antimicrobial Activities

Comprehensive searches for studies evaluating the antimicrobial properties of 2-Ethoxy-6-phenylpyridine-3-carbonitrile yielded no specific results. While research exists on the antimicrobial activities of various other pyridine (B92270) and carbonitrile-containing compounds, data focusing explicitly on this compound is absent from the reviewed scientific literature.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

No published studies were identified that specifically investigated the in vitro antibacterial activity of this compound against the Gram-positive bacterial strains Staphylococcus aureus, Bacillus subtilis, or Enterococcus faecalis. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy against these organisms can be reported.

Antifungal Activity Assessment

No studies dedicated to assessing the in vitro antifungal activity of this compound were found during the comprehensive literature search.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

There is no available scientific literature detailing the in vitro cytotoxic or antiproliferative effects of this compound on the specified human cancer cell lines or its selectivity towards normal cell lines.

Screening Against Human Cancer Cell Lines (e.g., MCF-7, HT29, A2780, HepG2, DU145, MDA-MB-231, NCI-H460, SF-268)

No data from in vitro screening of this compound against the human cancer cell lines MCF-7 (breast), HT29 (colon), A2780 (ovarian), HepG2 (liver), DU145 (prostate), MDA-MB-231 (breast), NCI-H460 (lung), or SF-268 (glioblastoma) could be located in the public domain. Therefore, its potential as an antiproliferative agent against these cell lines remains uninvestigated in published research.

Evaluation of Selectivity Towards Normal Cell Lines (e.g., MRC5)

Consistent with the lack of cytotoxicity data against cancer cell lines, no studies were found that evaluated the selectivity of this compound towards the normal human lung fibroblast cell line, MRC5. This information is crucial for assessing the potential therapeutic index of a compound.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, cholinesterases)

No publicly available research data specifically details the inhibitory effects of this compound on enzymes such as α-glucosidase, α-amylase, or cholinesterases.

In Silico Prediction of Pharmacokinetic Properties (ADME)

A computational analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound has not been reported in the searched scientific literature.

Mechanism of Biological Action (Theoretical and In Vitro Cellular Pathways)

There is currently no available information from theoretical models or in vitro cellular studies to describe the mechanism of biological action for this compound.

Potential Applications in Materials Science and Catalysis

Photophysical Properties and Applications

The electronic properties endowed by the donor-acceptor character within the pyridine-carbonitrile framework are central to its photophysical applications.

Pyridine-carbonitrile derivatives are recognized for their fluorescent properties, which are tunable based on the substituents attached to the pyridine (B92270) ring. These compounds often exhibit absorption maxima in the UV region and fluorescence emission that can range from the violet-blue to the green-red part of the spectrum. researchgate.netmdpi.com The nature of the solvent plays a critical role in their excited-state deactivation, influencing the emission wavelength and quantum yield. mdpi.com For instance, some pyridine-based fluorophores show fluorescence emission between 300 and 450 nm, with the exact wavelength being dependent on both the solvent and the specific chemical structure. mdpi.com

Derivatives with push-pull systems, where an electron-donating group and an electron-withdrawing group (like the cyano group) are present, can exhibit significant intramolecular charge transfer (ICT). This ICT character is fundamental to their fluorescence. Some pyridine-carbonitrile derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity is enhanced in the aggregated state, making them suitable for various imaging applications. mdpi.com The photophysical properties, including quantum yields and brightness, can be finely tuned by modifying the aryl substituents on the pyridine core. nih.gov For example, certain pyrrolo-dC derivatives, which share structural similarities, can display quantum yields greater than 60% in solvents with low polarity. nih.gov

The donor-acceptor structure inherent to many pyridine-carbonitrile derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs). Specifically, they are investigated as emitters, particularly for thermally activated delayed fluorescence (TADF). researchgate.netacs.orgnih.gov TADF materials allow for the harvesting of both singlet and triplet excitons, leading to potentially high internal quantum efficiencies.

By designing molecules with a small energy gap between the singlet and triplet excited states (ΔEST), efficient reverse intersystem crossing (RISC) can be achieved. For example, a novel carbazole-pyridine-carbonitrile derivative was developed as a blue TADF emitter, achieving an external quantum efficiency of 21.2%. acs.org In another study, triarylamine-pyridine-carbonitrile based TADF compounds exhibited high photoluminescence quantum yields of up to 100% and a green OLED based on one of these derivatives showed a record-breaking external quantum efficiency of nearly 40%. nih.gov The strategic modification of the donor and acceptor units within the pyridine-carbonitrile framework allows for the tuning of emission colors from green to red. researchgate.net Furthermore, the orientation of these molecules in thin films can enhance light outcoupling, further boosting device efficiency. researchgate.netnih.gov

Table 1: Performance of Selected Pyridine-Carbonitrile Based OLEDs

| Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|---|

| Carbazol-Pyridine-Carbonitrile (CPC) | Blue | 21.2% | 47.7 | 42.8 | acs.org |

| Triarylamine-Pyridine-Carbonitrile (TPAmPPC) | Green | ~39.8% | 130.1 | 136.3 | nih.gov |

| Tripyrenylpyridine (2,4,6-TPP) | Sky-Blue | 6.0% | N/A | N/A | nih.gov |

The sensitivity of the fluorescence of pyridine derivatives to their local environment makes them excellent candidates for fluorescent probes and sensors. mdpi.com Changes in fluorescence intensity or wavelength can be correlated to the presence and concentration of specific analytes. For example, pyridine-based fluorophores have been successfully used as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline, where fluorescence quenching is observed upon addition of the analyte. mdpi.com

Furthermore, pyridine-carbonitrile derivatives have been developed as fluorescent molecular sensors for monitoring various types of photopolymerization processes. mdpi.com They have shown higher sensitivity in this application compared to some commercially available probes. mdpi.com In biological contexts, pyridine-based probes have been designed for detecting metal ions like Fe³⁺/Fe²⁺ and for bioimaging of cellular components such as lipid droplets. mdpi.comacs.org The protonation-deprotonation of the pyridine ring can also be harnessed for developing pH sensors, where changes in pH lead to distinct and reversible alterations in fluorescence. researchgate.net

Coordination Chemistry and Ligand Design for Catalytic Applications

The nitrogen atom in the pyridine ring of 2-Ethoxy-6-phenylpyridine-3-carbonitrile possesses a lone pair of electrons, making it a Lewis base capable of coordinating to transition metal ions. alfachemic.com This ability to act as a ligand is fundamental to its application in catalysis.

Pyridine and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. alfachemic.comresearchgate.net The introduction of a pyridine unit into a ligand framework can significantly influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it The specific substituents on the pyridine ring, such as the ethoxy, phenyl, and cyano groups in this compound, modulate the electronic properties and steric hindrance of the ligand, thereby affecting the stability and reactivity of the metal complex.

Research on related structures has shown that pyridine-containing ligands can form complexes with metals such as ruthenium, iron, and tungsten. unimi.itnih.govnih.gov For example, the photophysical and photochemical properties of tungsten(0) and rhenium(I) carbonyl complexes with ferrocenyl-substituted pyridine ligands have been studied. nih.gov Similarly, ruthenium(II) complexes with terpyridine and pyridine ligands have been investigated, demonstrating how the pyridine ligand can influence the photostability of the complex. nih.gov The ability of the cyano group to participate in coordination or intermolecular interactions, such as weak C-H···N hydrogen bonds, has also been observed in the crystal structures of related pyridine-carbonitrile compounds. agosr.com

Pyridine-containing ligands are crucial in both homogeneous and heterogeneous catalysis. researchgate.netresearchgate.net The ligand stabilizes the metal center and influences the catalytic activity and selectivity of the complex. researchgate.net In homogeneous catalysis, pyridine-based complexes of metals like rhodium and titanium have been used for hydroformylation and hydroamination reactions, respectively. alfachemic.com

Iron(II) complexes featuring pyridine-containing macrocyclic ligands have demonstrated efficiency in promoting Suzuki-Miyaura reactions. unimi.it The choice of the pyridine-based ligand was found to be critical for achieving good results and minimizing side reactions. unimi.it In the realm of heterogeneous catalysis, molecular sieves modified with metals have been used to catalyze the synthesis of 2-phenylpyridine (B120327), indicating the role of the pyridine framework in catalytic transformations. rsc.org While direct catalytic applications of this compound itself are not extensively documented, the principles established for related pyridine derivatives suggest its potential. The electronic tuning provided by the ethoxy and cyano groups, combined with the steric bulk of the phenyl group, could be leveraged to design catalysts with specific activities and selectivities for a variety of organic transformations. nih.gov

Investigation of Ligand Effects on Catalytic Performance

The electron-donating nature of the ethoxy group at the 2-position can increase the electron density on the pyridine ring and, consequently, on the metal center to which it is coordinated. This enhanced electron density on the metal can facilitate key steps in the catalytic cycle, such as oxidative addition, which is often the rate-determining step in cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org Conversely, the electron-withdrawing cyano group at the 3-position can partially counteract this effect. The interplay of these opposing electronic influences can fine-tune the electronic properties of the catalytic complex.

Steric hindrance is another critical factor in determining catalytic performance. The phenyl group at the 6-position and the ethoxy group at the 2-position create a specific steric environment around the metal center. This steric bulk can influence the approach of substrates to the catalyst, potentially enhancing selectivity. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote the reductive elimination step, leading to higher product yields. libretexts.org

To illustrate the impact of ligand structure on catalytic performance, we can examine studies on structurally similar 2-phenylpyridine derivatives in the Suzuki-Miyaura cross-coupling reaction. A study on palladium(II) complexes with various 2-phenylpyridine ligands, where substituents on the phenyl ring were varied, demonstrated a clear correlation between the ligand's electronic and steric properties and the catalytic activity. researchgate.netresearchgate.net

Table 1: Effect of 2-Phenylpyridine Ligand Substitution on the Yield of 4-Methylbiphenyl in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

| Ligand (L) | R-group on Phenyl Ring | Yield (%) |

| L1 | 2,4,6-trimethyl (mesityl) | 98 |

| L2 | 2,6-dimethyl | 95 |

| L3 | 2-methyl (o-tolyl) | 92 |

| L4 | 3-methyl (m-tolyl) | 85 |

| L5 | 4-methyl (p-tolyl) | 88 |

| L6 | 2-methoxy (o-methoxyphenyl) | 90 |

| L7 | 4-methoxy (p-methoxyphenyl) | 87 |

General conditions: 3 mol% Pd catalyst, 1.00 mmol of 4-bromotoluene, 1.20 mmol of phenylboronic acid, 2.00 mmol of K3PO4·3H2O, in an aqueous solvent under aerobic conditions. Data adapted from a study on 2-phenylpyridine derivatives. researchgate.net

The data in Table 1 clearly shows that ligands with bulky and electron-donating substituents, such as the mesityl (L1) and 2,6-dimethylphenyl (L2) groups, lead to higher product yields. researchgate.net This suggests that both steric bulk and electron-donating character are beneficial for the catalytic activity in this specific reaction.

Further research focusing on the systematic variation of the alkoxy and aryl groups in the 2-alkoxy-6-aryl-pyridine-3-carbonitrile scaffold would be invaluable. Such studies would allow for a more precise understanding of the structure-activity relationship and enable the rational design of highly efficient and selective catalysts for a wide range of organic transformations.

Structure Activity Relationship Sar and Design Principles

Correlating Structural Modifications with Biological Efficacy